N-Boc-3-bromo-4-fluoro-D-phenylalanine
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Overview
Description
N-Boc-3-bromo-4-fluoro-D-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 4-position of the phenylalanine moiety. This compound is of significant interest in the fields of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-bromo-4-fluoro-D-phenylalanine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-bromo-4-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde is reacted with N-acetylglycine to form an intermediate compound.
Cyclization and Protection:
Industrial Production Methods
Industrial production methods for this compound are typically based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-3-bromo-4-fluoro-D-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt) are used under mild conditions to facilitate peptide bond formation.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Coupling Reactions: Products include dipeptides or longer peptides containing the this compound residue.
Scientific Research Applications
N-Boc-3-bromo-4-fluoro-D-phenylalanine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.
Peptide Synthesis: The compound is incorporated into synthetic peptides to study protein structure and function.
Biological Studies: It is used in the development of enzyme inhibitors and as a probe to study enzyme mechanisms.
Industrial Applications: The compound is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Boc-3-bromo-4-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the bromine and fluorine atoms can modulate the compound’s reactivity, hydrophobicity, and interaction with biological targets. These modifications can enhance the stability and activity of the resulting peptides, making them useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-bromo-3-fluoro-D-phenylalanine: Similar structure but with the positions of the bromine and fluorine atoms reversed.
N-Boc-3-chloro-4-fluoro-D-phenylalanine: Contains a chlorine atom instead of a bromine atom at the 3-position.
N-Boc-3-bromo-4-methyl-D-phenylalanine: Contains a methyl group instead of a fluorine atom at the 4-position.
Uniqueness
N-Boc-3-bromo-4-fluoro-D-phenylalanine is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable tool in the synthesis of peptides and the development of novel pharmaceuticals .
Properties
Molecular Formula |
C14H17BrFNO4 |
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Molecular Weight |
362.19 g/mol |
IUPAC Name |
(2R)-3-(3-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-4-5-10(16)9(15)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
BUIFPTNFGDSVNX-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)Br)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)Br)C(=O)O |
Origin of Product |
United States |
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